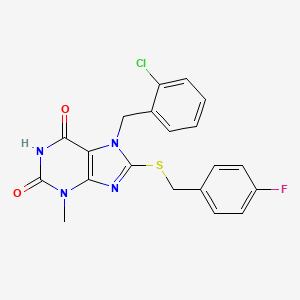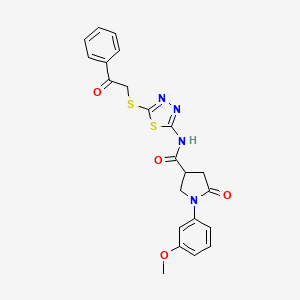
(4-Carbamoylphenyl) 2-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Carbamoylphenyl) 2-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C13H9ClN2O3 and its molecular weight is 276.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compounds and Their Biological Activities
Compounds bearing heterocyclic and carboxylate functionalities, such as those related to pyridine carboxylates, have been widely explored for their biological activities. For instance, pyridine-2-carboxylic acid and its derivatives have been characterized for their antimicrobial activities against a variety of Gram-positive and Gram-negative bacteria as well as for their potential to interact with DNA. These interactions hint at a broad spectrum of possible applications in medicinal chemistry, including the development of new antimicrobial agents (Ö. Tamer et al., 2018).
Fluorescent Sensors and Imaging
Compounds that exhibit intramolecular charge transfer (ICT) characteristics, particularly those with donor–acceptor systems involving heteroatoms, have been designed for fluorescence-based applications. These include fluorescent pH sensors and chemosensors for detecting organic vapors. The tunable aggregation-induced emission (AIE) properties of such compounds make them suitable for applications ranging from biological imaging to environmental monitoring (Zhiyong Yang et al., 2013).
Organic Synthesis and Catalysis
In the realm of synthetic organic chemistry, pyridine derivatives serve as key intermediates in the construction of complex molecules. For example, the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives showcases the versatility of pyridine-based compounds. Such derivatives have been evaluated for their biological activities, underlining their significance in the development of pharmaceuticals (R. Faty et al., 2010).
Material Science and Supramolecular Chemistry
The self-assembly properties of azopyridine carboxylic acids, which contain both hydrogen donor and acceptor functionalities, illustrate the potential of pyridine carboxylates in material science. These compounds form hydrogen-bonded linear pseudopolymer structures that can undergo reversible structural changes in response to external stimuli such as heat, pH, and light. This responsiveness opens avenues for the development of smart materials with applications in sensors and actuators (Ken'ichi Aoki et al., 2000).
Chemical Extraction and Purification
The extraction of pyridine-3-carboxylic acid using tri-n-octylphosphine oxide (TOPO) demonstrates the utility of pyridine derivatives in separation processes. This method can be applied to the purification of nicotinic acid from fermentation broths, showcasing the relevance of pyridine carboxylates in industrial processes, including those in the food, pharmaceutical, and biochemical sectors (Sushil Kumar & B. V. Babu, 2009).
Propriétés
IUPAC Name |
(4-carbamoylphenyl) 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-10(2-1-7-16-11)13(18)19-9-5-3-8(4-6-9)12(15)17/h1-7H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVVGYVTULMXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide](/img/structure/B2526022.png)

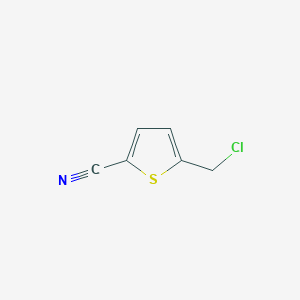

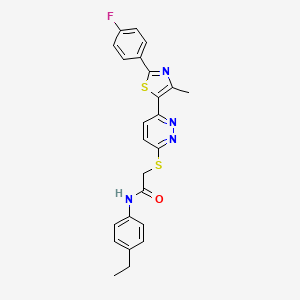
![2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride](/img/structure/B2526030.png)


![(E)-17-((E)-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)hydrazono)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2526037.png)
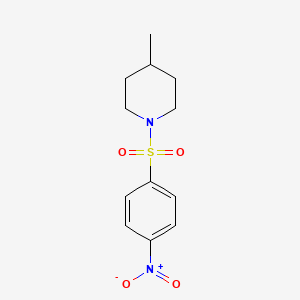
![3-phenyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2526039.png)
![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2526040.png)
